2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core substituted with dimethoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-throughput screening can help in identifying the most effective catalysts and solvents for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
2-Phenylbenzimidazoles: Compounds with similar substitution patterns and potential antitumor activity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H24O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C25H24O3/c1-16-9-5-6-10-19(16)24-17(2)25(28-21-12-8-7-11-20(21)24)18-13-14-22(26-3)23(15-18)27-4/h5-15,24H,1-4H3 |
InChI Key |
BLUILMSZRZVUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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